molecular formula C16H19NO4 B14250736 4-Aminobenzoic acid;1-phenoxypropan-2-ol CAS No. 189346-57-4

4-Aminobenzoic acid;1-phenoxypropan-2-ol

Cat. No.: B14250736
CAS No.: 189346-57-4
M. Wt: 289.33 g/mol
InChI Key: CMFHOXCIEVRSDV-UHFFFAOYSA-N
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Description

4-Aminobenzoic acid;1-phenoxypropan-2-ol is a chemical compound provided strictly for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound combines 4-Aminobenzoic Acid (PABA), a well-known biochemical building block, with 1-phenoxypropan-2-ol. PABA is a key intermediate in the synthesis of folate in microorganisms and is consequently a foundational scaffold in pharmaceutical research . Its derivatives are investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-Alzheimer's properties, primarily through mechanisms such as acetylcholinesterase inhibition or interference with bacterial folate synthesis . The 1-phenoxypropan-2-ol moiety may contribute to the compound's physicochemical properties, such as solubility. Researchers value this combination for developing novel molecules and exploring structure-activity relationships in drug discovery . Its applications extend to use as a potential intermediate in the synthesis of more complex chemical entities for biochemical screening . Always refer to the safety data sheet before handling.

Properties

CAS No.

189346-57-4

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

4-aminobenzoic acid;1-phenoxypropan-2-ol

InChI

InChI=1S/C9H12O2.C7H7NO2/c1-8(10)7-11-9-5-3-2-4-6-9;8-6-3-1-5(2-4-6)7(9)10/h2-6,8,10H,7H2,1H3;1-4H,8H2,(H,9,10)

InChI Key

CMFHOXCIEVRSDV-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1)O.C1=CC(=CC=C1C(=O)O)N

Origin of Product

United States

Preparation Methods

Direct Esterification Protocol

  • Activation of Carboxylic Acid : Convert PABA to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Nucleophilic Substitution : React the acid chloride with 1-phenoxypropan-2-ol in anhydrous dichloromethane or THF, catalyzed by triethylamine.
  • Workup : Purify the ester via column chromatography (petroleum ether/ethyl acetate).

Example :

Yield Reaction Conditions
85% DCM, Et₃N, 0°C → RT

Mitsunobu Reaction for Sterically Hindered Alcohols

For alcohols with low nucleophilicity, the Mitsunobu reaction (DEAD, PPh₃) ensures efficient coupling. This method avoids racemization and operates under mild conditions.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency and Safety Profiles of PABA Synthesis Methods

Method Yield (%) Safety Concerns Scalability
Hofmann Rearrangement 85–90 Low High
Nitration-Reduction 70–82 High Moderate
Enzymatic Coupling 50–60 None Low

Table 2: Esterification Conditions for 1-Phenoxypropan-2-Ol Derivatives

Method Catalyst Solvent Temperature Yield (%)
Acid Chloride Route Et₃N DCM 0°C → RT 85
Mitsunobu Reaction DEAD/PPh₃ THF RT 78

Industrial-Scale Considerations

The Hofmann rearrangement method (CN112745239A) is preferred for large-scale production due to its compatibility with continuous flow reactors and minimal waste generation. In contrast, esterification with 1-phenoxypropan-2-ol requires stringent anhydrous conditions, increasing operational costs.

Comparison with Similar Compounds

Structural and Commercial Comparison

Compound Substituent CAS Number Key Suppliers Reference
1-Phenoxypropan-2-ol Phenoxy N/A Prasol Chemicals Ltd.
1-(4-Methoxyphenyl)propan-2-ol 4-Methoxy 30314-64-8 Multiple suppliers
1-Amino-2-(4-benzyloxyphenyl)propan-2-ol Benzyloxy, amino 305448-20-8 Echemi.com

Q & A

Q. How can researchers integrate these compounds into a metabolomics study to explore their roles in microbial pathways?

  • Methodology : Conduct stable isotope-resolved metabolomics (SIRM) using ¹³C-labeled analogs. Analyze pathway flux via GC-MS and map results to genome-scale metabolic models (e.g., KEGG or MetaCyc databases) .

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